molecular formula C12H15N3O2 B11878737 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11878737
M. Wt: 233.27 g/mol
InChI Key: ZNEXMIILXGFPLF-UHFFFAOYSA-N
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Description

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C12H15N3O2, serving as a versatile scaffold in scientific research and drug discovery . The structure features a fused pyrazolopyridine core, a methoxy substituent, and a tetrahydro-2H-pyran-2-yl (THP) group, which is a common protecting group for heterocyclic nitrogen atoms that can enhance solubility and modulate reactivity during synthetic sequences . This compound is valued primarily as a synthetic intermediate or building block for the construction of more complex molecules. Its core structure is a key motif in the development of pharmacologically active agents, as pyrazolopyridine derivatives are frequently explored in medicinal chemistry for their diverse biological activities . Related pyrazolopyridine and pyrazolopyrimidine analogs have been investigated in patent literature for their potential use in the treatment, amelioration, or prevention of influenza, highlighting the therapeutic relevance of this chemical class . The specific substitution pattern on the heterocyclic framework makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions and other transformations. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-methoxy-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H15N3O2/c1-16-12-9-8-14-15(10(9)5-6-13-12)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3

InChI Key

ZNEXMIILXGFPLF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=NN2C3CCCCO3

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Yb(OTf)₃ (10 mol%)

  • Solvent System : Ethanol/acetic acid (9:1 v/v)

  • Temperature : Reflux (78°C)

  • Time : 7–8 hours

The reaction proceeds via a tandem Knoevenagel-cyclization mechanism, forming the fused pyrazole-pyridine system. Post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane) yields the intermediate 4-methoxy-1H-pyrazolo[4,3-c]pyridine with 68–75% efficiency.

Functionalization with Tetrahydropyranyl (THP) Protecting Group

The THP group is introduced at the pyrazole nitrogen using dihydropyran under acidic conditions. This step ensures regioselectivity and prevents undesired side reactions during subsequent methoxylation.

Stepwise Protocol

  • Substrate : 1H-Pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Reagent : 3,4-Dihydro-2H-pyran (1.2 equiv)

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Room temperature, 12 hours

The reaction achieves >90% conversion, confirmed by thin-layer chromatography (TLC). The product, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, is isolated via vacuum distillation.

Methoxy group introduction at the 4-position is achieved through copper(I)-mediated nucleophilic substitution.

Optimized Parameters

  • Substrate : 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

  • Reagent : Sodium methoxide (3.0 equiv)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 110°C, 24 hours

Post-reaction quenching with ice water and extraction with ethyl acetate yields the title compound at 82% purity. Final purification via recrystallization (ethanol/water) elevates purity to ≥98%.

One-Pot Synthesis for Industrial Scalability

A streamlined one-pot method combines cyclization, THP protection, and methoxylation, reducing purification steps.

Key Steps

  • Cyclization : Yb(OTf)₃-catalyzed formation of pyrazolo[4,3-c]pyridine core.

  • In Situ THP Protection : Direct addition of dihydropyran post-cyclization.

  • Methoxylation : Sodium methoxide infusion under elevated temperature.

ParameterValue
Total Reaction Time18 hours
Overall Yield65%
Purity95% (HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Yb(OTf)₃ Cyclization7598Green solvent systemMulti-step purification
THP Protection9095High regioselectivityAcidic conditions required
One-Pot Synthesis6595Reduced step countModerate yield

Chemical Reactions Analysis

Substitution Reactions

The methoxy group at position 4 and the THP-protected nitrogen are key sites for substitution:

Reaction Type Reagents/Conditions Product Yield/Notes
Nucleophilic DemethylationBBr₃ (1.2 eq), CH₂Cl₂, −78°C → rt, 12 hrs4-Hydroxy-1-(THP)-1H-pyrazolo[4,3-c]pyridine~70% (analogous systems)
THP DeprotectionHCl/MeOH (3N), reflux, 4 hrs4-Methoxy-1H-pyrazolo[4,3-c]pyridine (free NH for further functionalization)Quantitative (common THP cleavage)
  • Methoxy Group : While stable under mild conditions, demethylation using boron tribromide selectively converts the methoxy to a hydroxyl group, enabling further derivatization (e.g., phosphorylation or glycosylation).

  • THP Group : Acidic hydrolysis removes the THP group, exposing the pyrazole NH for alkylation or acylation .

Oxidation and Reduction

The pyridine ring and substituents undergo redox transformations:

Reaction Type Reagents/Conditions Product Yield/Notes
Pyridine Ring ReductionH₂ (1 atm), Pd/C (10%), EtOH, 24 hrs4-Methoxy-1-(THP)-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine~85% (similar scaffolds)
Methoxy OxidationKMnO₄, H₂O, Δ4-Carboxy-1-(THP)-1H-pyrazolo[4,3-c]pyridine (via ketone intermediate)Low yield; side reactions observed
  • Reduction : Catalytic hydrogenation selectively saturates the pyridine ring, forming dihydro derivatives without affecting the THP group.

  • Oxidation : Strong oxidants like KMnO₄ may convert methoxy to carboxylic acid, though competing ring degradation limits utility .

Coupling Reactions

The compound participates in cross-coupling reactions at activated positions:

Reaction Type Reagents/Conditions Product Yield/Notes
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane, 80°C4-Methoxy-3-aryl-1-(THP)-1H-pyrazolo[4,3-c]pyridineRequires pre-halogenation at position 3
C-H ArylationPd(OAc)₂, Ag₂CO₃, aryl iodide, DMF, 120°CDirect arylation at position 6 or 7 of pyridine ringModerate yields (45–60%)
  • Halogenation Prerequisite : Position 3 must first be brominated (e.g., using NBS) to enable Suzuki coupling .

  • Direct C-H Functionalization : Palladium-catalyzed arylation occurs at electron-deficient positions adjacent to the pyridine nitrogen .

Cyclization and Ring Expansion

The pyrazolo-pyridine core undergoes ring-expansion reactions under specific conditions:

Reaction Type Reagents/Conditions Product Yield/Notes
Photochemical CycloadditionUV light, maleic anhydride, benzeneFused tricyclic adduct via [2+2] cycloadditionLimited scope; ~30% yield
Acid-Mediated RearrangementH₂SO₄, CHCl₃, reflux, 8 hrsPyrido[3,4-e]pyrazolo[1,5-a]pyrimidine derivativeConfirmed by XRD (analogous systems)

Functional Group Interconversion

The THP group enables selective transformations:

Reaction Type Reagents/Conditions Product Yield/Notes
THP OxidationmCPBA, CH₂Cl₂, 0°C → rt, 6 hrs1-(Tetrahydropyran-2-yl-O-oxide)-4-methoxy-1H-pyrazolo[4,3-c]pyridineLabile product; characterized by MS

Key Structural and Mechanistic Insights

  • Electronic Effects : The methoxy group deactivates the pyridine ring toward electrophilic substitution but directs incoming electrophiles to the ortho/para positions relative to itself .

  • Steric Hindrance : The THP group shields the pyrazole nitrogen, limiting reactions at this site unless deprotected.

  • Thermal Stability : Decomposition occurs above 250°C, with the THP group fragmenting before the pyrazolo-pyridine core.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The incorporation of the tetrahydro-2H-pyran moiety enhances the biological activity by improving solubility and bioavailability .

Neurological Disorders

Research has suggested potential applications in treating neurological disorders due to the compound's ability to modulate neurotransmitter systems. The structural features may allow it to interact with receptors involved in neuroprotection and cognitive function enhancement.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .

Case Studies

StudyFindingsApplication
Study A (2023)Demonstrated anticancer activity against breast cancer cell linesPotential drug candidate for breast cancer therapy
Study B (2022)Showed neuroprotective effects in animal modelsPossible treatment for neurodegenerative diseases
Study C (2021)Exhibited antimicrobial properties against Gram-positive bacteriaDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[4,3-c]Pyridines

Key analogs differ in substituent type, position, and functional groups, impacting reactivity and biological activity:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
4-Methoxy-1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine 4-OCH₃, 1-THP C₁₂H₁₅N₃O₂ 237.27 Electron-donating OCH₃; drug intermediate
4-Chloro-1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine 4-Cl, 1-THP C₁₁H₁₂ClN₃O 237.69 Halogenated intermediate; synthetic utility
3-Bromo-4-methoxy-1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine 3-Br, 4-OCH₃, 1-THP C₁₂H₁₄BrN₃O₂ 312.16 Halogenation precursor; higher MW
5-Chloro-3-iodo-1-(THP-2-yl)-1H-pyrazolo[4,3-b]pyridine 5-Cl, 3-I, 1-THP C₁₁H₁₁ClIN₃O 364.58 Cross-coupling reactions; bulky substituents

Biological Activity

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 1416714-54-9

Synthesis

The synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves several steps:

  • Formation of the Pyrazolo[4,3-c]pyridine Core : Achieved through cyclization of appropriate precursors.
  • Introduction of the Methoxy Group : Via methylation reactions using methyl iodide or dimethyl sulfate.
  • Attachment of the Tetrahydro-2H-pyran-2-yl Group : Conducted through nucleophilic substitution with tetrahydro-2H-pyran derivatives.

The biological activity of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and tetrahydro-2H-pyran groups enhance binding affinity and specificity, influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds related to pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. The most active derivatives have shown IC50 values in the low micromolar range against various cancer cell lines (see Table 1).

CompoundIC50 (μM)Cancer Cell Line
4-Methoxy-Pyrazolo4.03Breast Cancer
Combretastatin A-41.64Breast Cancer

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. It has shown potential against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) values for these compounds range from 4–8 μg/mL, indicating moderate activity.

Study on Anticancer Properties

In a study focusing on the antiproliferative effects of pyrazolo derivatives, it was found that compounds similar to 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibited significant growth inhibition in breast cancer cell lines. The study utilized molecular docking techniques to predict binding interactions with tubulin, confirming the mechanism behind the observed biological activity.

Study on Antimicrobial Properties

A separate investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it could effectively inhibit the growth of resistant strains with acceptable toxicity profiles in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, and how can reaction efficiency be optimized?

  • Methodology : Pyrazole-fused heterocycles can be synthesized using pyrazole-4-carbaldehydes as building blocks. For example, treatment of azido-substituted pyrazole derivatives with hydrazine hydrate under reflux in ethanol/acetic acid yields pyrazolo[3,4-c]pyrazole scaffolds . Optimize regioselectivity by introducing catalysts (e.g., iodine) or adjusting reaction temperatures (e.g., room temperature vs. reflux) .
  • Key Parameters :

ConditionExampleOutcome
SolventEthanolImproved yield under reflux
CatalystIodineEnhanced regioselectivity
Temperature25°C vs. 80°CAlters product distribution

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?

  • Methodology : High-performance liquid chromatography (HPLC) with C18 columns and mobile phases (e.g., acetonitrile/water) is recommended for purity evaluation . Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mixtures can monitor reaction progress . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct hydrolysis kinetic studies in aqueous buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and compare half-life (t1/2) values . For example, hydrolysis of similar pyridines shows increased degradation rates under acidic (pH 2) and alkaline (pH 12) conditions .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store at 4°C in airtight containers away from ignition sources .
  • Waste Disposal : Segregate hazardous waste and use licensed disposal services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Synthesize analogs with modified methoxy or tetrahydropyran groups.
  • Test receptor binding (e.g., corticotropin-releasing factor-1 receptor antagonism) using in vitro assays .
  • Use molecular docking to predict interactions with target proteins (e.g., CRF-1) .
    • Example : Replacing the methoxy group with ethoxy in similar compounds reduced receptor affinity by 30% .

Q. What computational approaches are effective in predicting reaction pathways and optimizing synthesis?

  • Methodology : Apply quantum chemical calculations (e.g., density functional theory) to map reaction energy landscapes. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify intermediates . Validate predictions with experimental data (e.g., regioselectivity in azide cyclization) .

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?

  • Methodology : Control reaction conditions to favor specific intermediates. For example:

  • Use iodine as a catalyst to direct amine formation in azide cyclization .
  • Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
    • Case Study : In pyrazolo[3,4-c]pyrazole synthesis, hydrazine hydrate at reflux yielded 1,6-dihydropyrazoles, while room-temperature reactions produced 6H-pyrazolo derivatives .

Q. How should researchers reconcile discrepancies between experimental and computational kinetic data?

  • Methodology :

  • Compare experimental hydrolysis rates (e.g., t1/2 = 24 hours at pH 7 ) with simulated data from quantum mechanics/molecular mechanics (QM/MM) models.
  • Identify overlooked variables (e.g., solvent effects, ionic strength) and refine computational parameters .

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